2-Fluoro-6-methoxybenzoyl chloride

Vue d'ensemble

Description

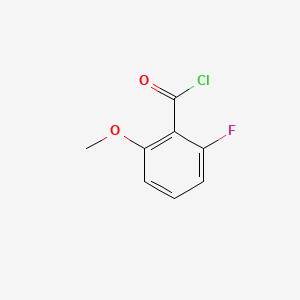

2-Fluoro-6-methoxybenzoyl chloride is an organic compound with the molecular formula C₈H₆ClFO₂ and a molecular weight of 188.59 g/mol . It is also known by its synonyms, such as 2-Fluoro-6-methoxybenzene-1-carbonyl chloride . This compound is typically used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methoxybenzoyl chloride can be achieved through several methods. One common approach involves the reaction of 2-Fluoro-6-methoxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

2-Fluoro-6-methoxybenzoic acid+SOCl2→2-Fluoro-6-methoxybenzoyl chloride+SO2+HCl

This method typically requires anhydrous conditions and an inert atmosphere to prevent hydrolysis of the acid chloride product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-6-methoxybenzoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution Reactions: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-Fluoro-6-methoxybenzoic acid and hydrochloric acid.

Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 2-Fluoro-6-methoxybenzoyl group into aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., pyridine) to neutralize the hydrochloric acid formed.

Hydrolysis: Water or aqueous solutions are used under mild conditions.

Friedel-Crafts Acylation: Lewis acids such as aluminum chloride (AlCl₃) are used as catalysts.

Major Products

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Thioesters: Formed from reactions with thiols.

2-Fluoro-6-methoxybenzoic acid: Formed from hydrolysis.

Applications De Recherche Scientifique

2-Fluoro-6-methoxybenzoyl chloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the preparation of biologically active compounds, including potential pharmaceuticals.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-Fluoro-6-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it may react with amino groups in proteins or nucleic acids, potentially altering their function .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Fluorobenzoyl chloride

- 2-Methoxybenzoyl chloride

- 4-Fluoro-3-methoxybenzoyl chloride

Uniqueness

2-Fluoro-6-methoxybenzoyl chloride is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination of substituents can influence the compound’s reactivity and the properties of its derivatives. For example, the electron-withdrawing effect of the fluorine atom can enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to similar compounds without the fluorine substituent .

Activité Biologique

2-Fluoro-6-methoxybenzoyl chloride is a chemical compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a methoxy group on a benzoyl chloride backbone. Its molecular formula is C9H8ClF O2, and it has a molecular weight of approximately 202.61 g/mol. The structural features contribute to its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may act as an inhibitor or modulator of various biochemical pathways, which can lead to therapeutic effects in diseases such as cancer and infections.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation or survival, contributing to its anticancer properties.

- Receptor Interaction: It can bind to receptors that modulate signaling pathways associated with inflammation or immune responses.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity: Studies have shown that derivatives of benzoyl chlorides can possess antimicrobial properties, potentially making them useful in treating bacterial infections.

- Anticancer Properties: Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines, indicating potential as an anticancer agent.

Data Table: Biological Activity Summary

Case Studies

-

Anticancer Activity in Huh-7 Cell Line:

A study evaluated the cytotoxic effects of this compound on Huh-7 liver cancer cells. Results indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer drug candidate. The study highlighted the need for further investigation into the underlying mechanisms and efficacy in vivo. -

Antimicrobial Efficacy:

Research conducted on various bacterial strains demonstrated that compounds related to this compound exhibited notable antimicrobial activity. The agar diffusion method was employed to assess the effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, showing promising results for future therapeutic applications.

Propriétés

IUPAC Name |

2-fluoro-6-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-6-4-2-3-5(10)7(6)8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWKSOYWTHKNLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381380 | |

| Record name | 2-fluoro-6-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500912-12-9 | |

| Record name | 2-fluoro-6-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-methoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.